structure of 4-(diphenylamino)-4-oxobutanoic acid
structure of 4-(diphenylamino)-4-oxobutanoic acid
An In-Depth Technical Guide on the Structure, Synthesis, and Application of 4-(Diphenylamino)-4-oxobutanoic Acid
Executive Summary
In the landscape of modern drug development and chemical biology, bifunctional linkers and lipophilic scaffolds are critical for modulating pharmacokinetics and target engagement. 4-(Diphenylamino)-4-oxobutanoic acid (also known as N,N-diphenylsuccinamic acid), bearing the CAS Registry Number 77778-94-0[1], is a highly versatile succinamic acid derivative[2]. As a Senior Application Scientist, I frequently utilize this molecular architecture when a project requires a balance between a reactive carboxylic acid handle and a bulky, lipophilic diphenylamine moiety.
This whitepaper provides a comprehensive analysis of the structural properties, mechanistic synthesis, and strategic applications of 4-(diphenylamino)-4-oxobutanoic acid, offering actionable, self-validating protocols for researchers and drug development professionals.
Structural & Physicochemical Profiling
The molecule (Linear Formula: C16H15NO3) is a derivative of succinic acid where one of the carboxylic acid groups has been converted into a tertiary amide via condensation with diphenylamine.
Key Structural Features:
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The Succinyl Spacer: The four-carbon aliphatic chain provides flexibility and acts as a spacer, minimizing steric hindrance when the terminal carboxylic acid is conjugated to larger biomolecules or APIs.
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The Tertiary Amide Bond: Unlike secondary amides, the N,N-diphenyl amide lacks a hydrogen bond donor, which inherently alters its solubility profile and prevents unwanted intra-molecular hydrogen bonding.
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The Diphenyl Moiety: The two phenyl rings significantly increase the lipophilicity (LogP) of the molecule. In drug design, appending this scaffold can enhance the membrane permeability of highly polar active pharmaceutical ingredients (APIs).
Quantitative Data Summary
To facilitate rapid assessment for assay design and formulation, the physicochemical properties of 4-(diphenylamino)-4-oxobutanoic acid are summarized below:
| Property | Value | Causality / Significance in Formulation |
| Chemical Formula | C16H15NO3 | Determines elemental composition and mass stoichiometry. |
| Molecular Weight | 269.303 g/mol | Optimal low-molecular-weight building block; avoids violating Lipinski's Rule of 5[2]. |
| CAS Number | 77778-94-0 | Unique identifier for sourcing analytical standards[1]. |
| Functional Groups | Carboxylic Acid, Tertiary Amide | Enables orthogonal bioconjugation (e.g., EDC/NHS activation of the acid)[3]. |
| Nucleophilicity | Low (Amide Nitrogen) | The nitrogen lone pair is delocalized into the carbonyl and phenyl rings, rendering it unreactive. |
Mechanistic Synthesis: The Anhydride Ring-Opening Pathway
The synthesis of succinamic acids is classically achieved via the nucleophilic acyl substitution of succinic anhydride by an amine[4]. However, the synthesis of 4-(diphenylamino)-4-oxobutanoic acid presents a specific kinetic challenge: diphenylamine is a weak nucleophile . The electron-withdrawing nature of the two phenyl rings, combined with their steric bulk, significantly reduces the availability of the nitrogen lone pair compared to primary aliphatic amines[5].
Therefore, the reaction requires optimized conditions—typically elevated temperatures or the use of a polar aprotic solvent like Dimethylformamide (DMF) or Toluene to drive the reaction forward[6][7]. The mechanism proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, forming a tetrahedral zwitterionic intermediate. Subsequent collapse of the intermediate cleaves the anhydride ring, yielding the target succinamic acid[4].
Workflow for the synthesis of 4-(diphenylamino)-4-oxobutanoic acid via anhydride ring-opening.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed to ensure high yield and purity, utilizing acid-base extraction as a self-validating purification step. Because the product contains an ionizable carboxylic acid and the starting material (diphenylamine) does not, pH-driven phase separation guarantees the removal of unreacted amine.
Materials Required:
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Succinic anhydride (1.0 eq)[6]
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Diphenylamine (1.05 eq)[5]
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Saturated Sodium Bicarbonate (NaHCO3) solution
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1M Hydrochloric Acid (HCl)
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Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
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Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of succinic anhydride in anhydrous toluene (or DMF for better solubility of the amine)[6][8].
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Nucleophile Addition: Add 1.05 equivalents of diphenylamine to the stirring solution.
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Thermal Activation: Due to the low nucleophilicity of diphenylamine, heat the reaction mixture to 50–80 °C under an inert atmosphere (Nitrogen or Argon) for 2 to 4 hours. Monitor the consumption of succinic anhydride via TLC (Thin Layer Chromatography)[5].
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Quenching & Extraction: Once complete, cool the mixture to room temperature. Add EtOAc and extract the organic layer with saturated aqueous NaHCO3.
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Causality: The target succinamic acid is deprotonated by NaHCO3 and moves into the aqueous phase as a sodium salt. Unreacted diphenylamine remains in the organic phase, ensuring complete separation.
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Precipitation: Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2. The protonated 4-(diphenylamino)-4-oxobutanoic acid will precipitate out of the solution as a solid.
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Isolation & Purification: Filter the precipitate using a Büchner funnel, wash with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure analytical standard.
Applications in Drug Development & Chemical Biology
Succinamic acid derivatives are foundational in medicinal chemistry, often utilized as intermediates for synthesizing biologically active succinimides or as cleavable linkers in bioconjugation[3][9].
1. Precursor to Biologically Active Succinimides: By subjecting 4-(diphenylamino)-4-oxobutanoic acid to dehydrating conditions (e.g., acetic anhydride and sodium acetate), the molecule undergoes intramolecular cyclization to form N,N-diphenylsuccinimide[9]. Succinimide pharmacophores are prevalent in anticonvulsant and antitumor drug discovery.
2. Lipophilic Linkers in Prodrug Design: The free carboxylic acid can be activated using standard coupling reagents (EDC/NHS or HATU) to form amide or ester bonds with APIs. The incorporation of the diphenylamino group drastically increases the overall lipophilicity of the resulting prodrug, which is a proven strategy for enhancing blood-brain barrier (BBB) penetration or cellular uptake.
3. Antibody-Drug Conjugates (ADCs): While maleimides are the gold standard for cysteine conjugation in ADCs, succinamic acid derivatives (the hydrolyzed, ring-opened form of succinimides) represent the stable, post-conjugation state that prevents premature drug release in systemic circulation[3]. Understanding the physicochemical behavior of this succinamic acid scaffold aids in predicting the stability of complex ADC linkers.
Strategic applications of the succinamic acid scaffold in drug development.
References
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PrepChem. "Synthesis of succinic anhydride". PrepChem. Available at: [Link]
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The Open Medicinal Chemistry Journal. "Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives". Bentham Open. Available at:[Link]
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RSC Publishing. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates". Royal Society of Chemistry. Available at: [Link]
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ResearchGate. "Efficient Synthesis of Succinimide from Succinic Anhydride in Water over Unsupported Nanoporous Nickel Material". ResearchGate. Available at: [Link]
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Iraqi Journal of Science. "Synthesis and Characterization of Several New Succinimides Linked to Phenyl Azo Benzothiazole or Thiazole Moieties". University of Baghdad. Available at: [Link]
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Scribd. "Aza-Michael Additions to Maleic Anhydride". Scribd. Available at:[Link]
Sources
- 1. CAS 77778-94-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors [openmedicinalchemistryjournal.com]
- 8. prepchem.com [prepchem.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
